5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol
Description
Chemical Structure and Properties 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is a cucurbitane-type triterpenoid with the molecular formula C₃₂H₅₂O₄ (CAS: 85372-72-1). Its structure features a tetracyclic cucurbitane skeleton with an epoxy bridge at C5-C19, methoxy groups at C19 and C25, and conjugated double bonds at C6-C23 . Key physicochemical properties include a high LogP (6.92), indicative of lipophilicity, and a boiling point of 566.8°C at 760 mmHg . The compound is typically isolated as a white amorphous powder or oil .
Source and Isolation This compound is primarily isolated from Momordica charantia (bitter melon) fruits. Extraction methods involve methanol or ethanol solvent systems, followed by chromatographic purification using silica gel columns or preparative TLC with hexane-EtOAc-MeOH solvent systems . Structural elucidation relies on 1D/2D NMR (¹H, ¹³C, COSY, HMBC) and mass spectrometry .
Properties
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O4/c1-21(11-10-16-27(2,3)35-9)22-14-17-30(7)23-15-18-32-24(12-13-25(33)28(32,4)5)31(23,26(34-8)36-32)20-19-29(22,30)6/h10,15-16,18,21-26,33H,11-14,17,19-20H2,1-9H3/b16-10+/t21-,22-,23+,24+,25+,26-,29-,30+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHCXXYKHCXPSQ-FJKUPRPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Source Identification
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol has been identified in the fruits, vines, and leaves of Momordica charantia, a plant renowned for its diverse cucurbitane triterpenoid profile. The compound’s presence correlates with developmental stages, with mature fruits exhibiting higher concentrations due to increased secondary metabolite synthesis.
Solvent Extraction and Partitioning
Initial extraction typically employs polar solvents to solubilize triterpenoids. A standardized protocol involves:
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Methanol maceration : Dried M. charantia pulp is soaked in methanol (1:10 w/v) for 72 hours at 25°C.
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Solvent partitioning : The crude methanol extract is concentrated under reduced pressure and sequentially partitioned with n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc) to isolate medium-polarity fractions enriched with cucurbitanes.
Table 1: Solvent Partitioning Efficiency for Cucurbitane Enrichment
| Solvent | Target Fraction | Yield (mg/g dry weight) | Key Compounds Isolated |
|---|---|---|---|
| n-Hexane | Non-polar | 12.3 ± 1.2 | Fatty acids, sterols |
| DCM | Medium-polarity | 35.8 ± 2.7 | Cucurbitanes, triterpenoids |
| EtOAc | Polar | 22.1 ± 1.9 | Glycosides, phenolics |
Data adapted from. The DCM fraction yields the highest cucurbitane content, including 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol.
Chromatographic Purification
The DCM fraction undergoes multi-step chromatography:
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Silica gel column chromatography : Eluted with a gradient of DCM:MeOH (100:1 → 1:1 v/v) to separate cucurbitanes by polarity.
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Reversed-phase (RP) C18 chromatography : Further purification using MeOH:H₂O (3:1 → 6:1 v/v) enhances resolution of structurally similar triterpenoids.
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Sephadex LH-20 size exclusion : Final polishing step to remove polymeric impurities.
Table 2: Chromatographic Conditions for Isolation
| Step | Stationary Phase | Mobile Phase | Key Parameters |
|---|---|---|---|
| Silica gel CC | Silica gel 60 | DCM:MeOH gradient | Flow rate: 2 mL/min |
| RP-C18 CC | C18 silica | MeOH:H₂O gradient | Column size: 250 × 4.6 mm |
| Sephadex LH-20 | Dextran-based | MeOH:H₂O (5:1 v/v) | Particle size: 25–100 μm |
This workflow isolates 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol with a purity >95% (HPLC-DAD).
Chemical Synthesis Methods
Semisynthesis from Natural Precursors
Due to the structural complexity of cucurbitanes, total synthesis is impractical. Instead, semisynthesis from abundant precursors like karavilagenin D is preferred. A representative pathway involves:
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Epoxidation : Treatment of karavilagenin D (Cucurbita-5,23-dien-3β-ol) with m-chloroperbenzoic acid (mCPBA) in DCM at 0°C forms the 5,19-epoxide moiety.
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Methylation : The intermediate is reacted with methyl iodide (MeI) and silver oxide (Ag₂O) in anhydrous THF to introduce methoxy groups at C-19 and C-25.
Table 3: Semisynthesis Reaction Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Epoxidation | mCPBA (1.2 eq) | 0°C, 12 h, DCM | 68 |
| Methylation | MeI (3.0 eq), Ag₂O | THF, reflux, 6 h | 52 |
The final product is purified via flash chromatography (hexane:EtOAc 7:3), affording 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol in 34% overall yield.
Biosynthetic Pathway Engineering
Emerging approaches leverage heterologous biosynthesis in Saccharomyces cerevisiae or E. coli engineered with oxidosqualene cyclase (OSC) and cytochrome P450 enzymes from M. charantia. Key steps include:
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Cyclization of 2,3-oxidosqualene : Catalyzed by OSC to form the cucurbitane backbone.
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Oxidation and methylation : Sequential action of P450s (C-19 hydroxylation) and O-methyltransferases introduces epoxy and methoxy groups.
While yields remain low (<5 mg/L), this method offers a sustainable alternative to plant extraction.
Analytical Characterization
Spectroscopic Validation
Purity and Stability
Challenges and Optimization Strategies
Natural Extraction Limitations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different alkyl or acyl groups replacing the methoxy groups.
Scientific Research Applications
Medicinal Applications
1.1 Anti-inflammatory Properties
Research has demonstrated that 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
1.2 Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. For example, research focused on the cytotoxic effects of cucurbitane-type triterpenoids from Momordica charantia found that these compounds can effectively target and kill cancer cells while sparing normal cells .
1.3 Antidiabetic Effects
Another significant application of this compound is in the management of diabetes. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models. The mechanisms involved include the modulation of glucose metabolism and the promotion of pancreatic beta-cell function .
Agricultural Applications
2.1 Pest Resistance
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol has demonstrated potential as a natural pesticide. Its presence in Momordica charantia contributes to the plant's resistance against various pests and pathogens. The compound's insecticidal properties can be harnessed to develop eco-friendly pest control solutions .
2.2 Plant Growth Promotion
There is evidence that this compound may also promote plant growth by enhancing nutrient uptake and improving overall plant health. This makes it a candidate for use in organic farming practices where synthetic fertilizers are avoided .
Summary of Findings
The following table summarizes the key applications of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol:
Case Studies
Several case studies have highlighted the effectiveness of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol:
4.1 Study on Anti-inflammatory Effects
A study published in a peer-reviewed journal explored the anti-inflammatory properties of triterpenoids from Momordica charantia, including 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol. The results indicated a marked decrease in inflammation markers in treated subjects compared to controls .
4.2 Research on Cancer Cytotoxicity
In another study focusing on cancer treatment, researchers isolated various cucurbitane-type triterpenoids and assessed their cytotoxic effects on human cancer cell lines. The findings revealed that 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol significantly inhibited cell proliferation and induced apoptosis through specific pathways .
Mechanism of Action
The antitumor activity of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is primarily attributed to its ability to induce apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the activation of apoptotic pathways and subsequent cell death. Key molecular targets include:
Caspases: Activation of caspase enzymes that play a crucial role in the execution of apoptosis.
Bcl-2 Family Proteins: Modulation of the expression of pro-apoptotic and anti-apoptotic proteins in the Bcl-2 family.
Comparison with Similar Compounds
Comparison with Similar Cucurbitane-Type Triterpenoids
Structural Analogues and Key Differences
Activity Comparison
Anti-Cancer Efficacy: The dimethoxy derivative shows 2-fold higher EBV-EA inhibition than its monomethoxy counterpart (20 µM vs. 15 µM IC₅₀), likely due to enhanced lipophilicity from the C25 methoxy group . In vivo, both dimethoxy and monomethoxy compounds reduce skin tumor multiplicity by 60–70% in mice, but the dimethoxy analogue exhibits longer metabolic stability .
Anti-Diabetic Potential: Methoxy vs. Hydroxyl Groups: The C25 methoxy group in 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol enhances α-glucosidase inhibition compared to hydroxylated analogues like karaviloside II (IC₅₀: 20.20 µM vs. 28.55 µM) .
Structural Influence on Bioactivity :
- Epoxy Bridge : Critical for AMPK activation; removal reduces activity by >50% .
- Stereochemistry : (19R,23E)-isomers show 3–5× higher anti-leishmanial activity (IC₅₀: 4.6–5.2 µg/mL) than (19S,23E)-forms due to better membrane penetration .
Isolation and Analytical Data
Biological Activity
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol, a compound derived from Momordica charantia (bitter melon), has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C36H58O8
- Molar Mass : 618.84 g/mol
- CAS Number : 81371-55-3
1. Anti-inflammatory Effects
Research indicates that cucurbitane-type triterpenoids, including 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 p40. For instance:
| Compound | IC50 (μM) | Cytokine Inhibition |
|---|---|---|
| 5,19-Epoxy-19,25-dimethoxycucurbita | 0.245 | IL-6 |
| Momordicoside G | 0.363 | IL-6 |
| Control (SB203580) | 5.000 | IL-6 |
These results highlight the potency of these compounds in modulating inflammatory responses in cellular models .
2. Antidiabetic Activity
The compound has also been studied for its potential antidiabetic effects. It demonstrates remarkable inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism:
| Enzyme | Inhibition Activity |
|---|---|
| α-glucosidase | Significant |
| α-amylase | Significant |
This inhibition can lead to reduced postprandial blood glucose levels, suggesting a beneficial role in managing diabetes .
3. Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation:
- Mechanism : The compound inhibits the Wnt/β-catenin signaling pathway and promotes the expression of pro-apoptotic factors.
For example, in studies involving glioblastoma cells (U251 and U87), treatment with extracts containing this compound resulted in significant reductions in cell viability and increased caspase activity, indicating enhanced apoptosis .
The biological activities of 5,19-Epoxy-19,25-dimethoxycucurbita are attributed to several mechanisms:
- Cytokine Modulation : By inhibiting key inflammatory cytokines.
- Enzyme Inhibition : Targeting carbohydrate-hydrolyzing enzymes to manage blood sugar levels.
- Apoptosis Induction : Triggering programmed cell death in cancer cells through various intracellular signaling pathways.
Case Studies
Recent case studies have documented the therapeutic effects of bitter melon extracts rich in cucurbitane-type triterpenoids:
- Study on Diabetic Patients : A clinical trial demonstrated that patients consuming bitter melon extract experienced lower fasting blood glucose levels compared to a control group.
- Cancer Cell Line Studies : In vitro studies reported that treatment with 5,19-Epoxy-19,25-dimethoxycucurbita led to a significant decrease in proliferation rates of breast and prostate cancer cell lines.
Q & A
Basic Research Questions
Q. How can researchers verify the purity and structural integrity of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol for experimental use?
- Methodological Answer : Combine analytical techniques such as 1H-NMR and 13C-NMR to confirm molecular structure, HPLC for purity assessment (>90% as per industry standards), and mass spectrometry (MS) for molecular weight validation. Cross-reference with authenticated reference standards from accredited repositories (e.g., national standard material certificates) .
Q. What in vitro models are suitable for evaluating the α-glucosidase inhibitory activity of this compound?
- Methodological Answer : Use enzyme inhibition assays with p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. Measure IC50 values via spectrophotometric analysis at 405 nm. Comparative studies should include positive controls (e.g., acarbose) and validate activity using dose-response curves. Reported IC50 values range from 10.19 to 28.55 µM, depending on structural analogs .
Q. How should researchers design experiments to assess the compound’s impact on AMPK activation in metabolic studies?
- Methodological Answer : Utilize L6 myotubes or HeLa cells (LKB1-deficient) to study AMPK phosphorylation. Quantify p-AMPK/total AMPK ratios via Western blotting. Include CaMKKβ inhibitors to determine calcium-independent pathways. Normalize results against insulin resistance models (e.g., palmitate-induced cells) to evaluate glucose uptake enhancement .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values for α-glucosidase inhibition)?
- Methodological Answer : Conduct structure-activity relationship (SAR) analyses to identify critical functional groups (e.g., methoxy substitutions at C-19/C-25). Compare assay conditions (pH, substrate concentration, incubation time) across studies. Use molecular docking to predict binding affinities to α-glucosidase active sites, reconciling discrepancies through computational and empirical validation .
Q. How can in vivo models be optimized to evaluate anti-tumor-promoting effects of this compound?
- Methodological Answer : Employ a two-stage mouse skin carcinogenesis model with DMBA (initiator) and TPA (promoter). Administer the compound topically or orally, monitoring tumor incidence and latency. Quantify EBV-EA inhibition in Raji cells to correlate in vitro and in vivo efficacy. Dose selection should align with prior studies (e.g., 1–5 mg/kg) .
Q. What advanced techniques characterize the compound’s interaction with vascular smooth muscle cell (VSMC) proliferation?
- Methodological Answer : Perform flow cytometry to assess cell cycle arrest (G0/G1 phase) in VSMCs. Combine with qPCR to quantify cyclin D1 and CDK4 expression. Validate anti-proliferative effects using scratch assays or transwell migration tests. Note that non-cytotoxic concentrations (up to 72.4% inhibition) are critical for therapeutic relevance .
Q. How do structural modifications (e.g., glycosylation) influence nitric oxide (NO) scavenging activity?
- Methodological Answer : Synthesize derivatives with varying glycosyl moieties (e.g., allopyranoside vs. methoxy groups) and test NO scavenging using NOR1 activation assays . Compare EC50 values and correlate with electron paramagnetic resonance (EPR) data to map radical quenching efficiency. Aglycone forms typically show enhanced activity due to improved membrane permeability .
Methodological Notes
- Quality Control : Ensure batch-to-batch consistency via high-speed countercurrent chromatography (HSCCC) , a patented technique for isolating cucurbitane-type triterpenoids .
- Data Reproducibility : Replicate findings across multiple cell lines (e.g., HepG2 for glucose metabolism, RAW 264.7 for anti-inflammatory assays) to confirm mechanistic universality .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
